molecular formula C17H16N2O3 B5875101 N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide

N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide

Cat. No. B5875101
M. Wt: 296.32 g/mol
InChI Key: BKJNLQTWGOCIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide, also known as JNJ-42165279, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids in the body, which play a role in pain regulation and inflammation. By inhibiting FAAH, JNJ-42165279 can increase the levels of endocannabinoids, leading to potential therapeutic benefits.

Mechanism of Action

N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide can increase the levels of these endocannabinoids, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been shown to increase endocannabinoid levels in the body, which can have a variety of effects on pain and inflammation. Endocannabinoids are known to play a role in pain regulation, and increasing their levels can lead to reduced pain behavior in preclinical models. Endocannabinoids are also known to have anti-inflammatory effects, and increasing their levels can lead to reduced inflammation in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its specificity for FAAH, which can lead to more targeted effects on endocannabinoid levels compared to other compounds that may have off-target effects. One limitation of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its potential for toxicity, as inhibition of FAAH can lead to increased levels of other fatty acid amides that may have negative effects on the body.

Future Directions

Future research on N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could focus on its potential therapeutic effects in other disease states beyond pain and inflammation. Endocannabinoids have been implicated in a variety of physiological processes, including mood regulation and appetite control, and N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could have potential applications in these areas. Additionally, further research could explore the safety and toxicity profile of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been described in a patent application by Janssen Pharmaceutica. The method involves the reaction of 4-nitrobenzoic acid with 1-methylcyclopropylamine to form the corresponding amide. This amide is then reacted with 2-bromoaniline to yield N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide.

Scientific Research Applications

N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been studied in preclinical models for its potential therapeutic effects in pain and inflammation. In a rat model of neuropathic pain, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce pain behavior and increase endocannabinoid levels in the spinal cord. In a mouse model of acute inflammation, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce paw swelling and increase endocannabinoid levels in the paw tissue.

properties

IUPAC Name

N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(10-11-17)14-4-2-3-5-15(14)18-16(20)12-6-8-13(9-7-12)19(21)22/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNLQTWGOCIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.